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Compound of Interest

Compound Name: Acid Blue 15

Cat. No.: B1585269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Acid Blue
15 (C.I. 42645), a triarylmethane dye. The following sections detail its Ultraviolet-Visible (UV-

Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic characteristics,

offering valuable data for researchers and professionals in drug development and related

scientific fields.

Chemical Structure and General Properties
Acid Blue 15 is a complex organic molecule with the chemical formula C₄₂H₄₆N₃NaO₆S₂ and a

molecular weight of 775.95 g/mol .[1] Its structure, characterized by a central triphenylmethane

core, is fundamental to its color and spectroscopic behavior.

Table 1: General Properties of Acid Blue 15
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Property Value

IUPAC Name

sodium;3-[[4-[[4-(diethylamino)-2-methylphenyl]-

[4-[ethyl-[(3-

sulfonatophenyl)methyl]amino]phenyl]methylide

ne]cyclohexa-2,5-dien-1-ylidene]-N-ethyl-3-

sulfonatobenzyl]azanium

CAS Number 5863-46-7

Molecular Formula C₄₂H₄₆N₃NaO₆S₂

Molecular Weight 775.95 g/mol [1]

Class Triarylmethane Dye[1]

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of Acid Blue 15 reveals characteristic absorption bands in the visible

region, which are responsible for its bright blue color. The primary absorption is due to π-π*

electronic transitions within the conjugated system of the triarylmethane structure.

Table 2: UV-Vis Spectroscopic Data for Acid Blue 15

Parameter Value Solvent

λmax ~610 nm[2] Water

The position and intensity of the absorption maximum (λmax) can be influenced by the solvent

polarity, a phenomenon known as solvatochromism, which is common for triarylmethane dyes.

Experimental Protocol for UV-Vis Spectroscopy
A general procedure for obtaining the UV-Vis spectrum of Acid Blue 15 is as follows:

Sample Preparation: Prepare a stock solution of Acid Blue 15 in a suitable solvent (e.g.,

deionized water or ethanol) at a concentration of approximately 10⁻³ M. From the stock

solution, prepare a series of dilutions to find a concentration that gives a maximum

absorbance reading between 0.5 and 1.5.
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Instrumentation: Use a double-beam UV-Vis spectrophotometer.

Measurement:

Fill a quartz cuvette with the solvent to be used as a reference.

Record a baseline spectrum with the solvent-filled cuvette in both the sample and

reference beams.

Replace the solvent in the sample cuvette with the Acid Blue 15 solution.

Scan the sample over a wavelength range of 200-800 nm.

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups

present in Acid Blue 15. The complex structure of the dye results in a rich spectrum with

various vibrational modes.

Table 3: Predicted FT-IR Spectral Data for Acid Blue 15

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3400-3300 N-H Stretching (secondary amine)

3100-3000 C-H Aromatic Stretching

2975-2850 C-H Aliphatic Stretching (CH₂, CH₃)

1600-1450 C=C Aromatic Ring Stretching

1350-1250 C-N Stretching (aromatic amine)

1200-1150 S=O
Asymmetric Stretching

(sulfonate)

1050-1000 S=O
Symmetric Stretching

(sulfonate)
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Experimental Protocol for FT-IR Spectroscopy
The FT-IR spectrum of solid Acid Blue 15 can be obtained using the following protocol:

Sample Preparation:

KBr Pellet Method: Mix a small amount of finely ground Acid Blue 15 powder (1-2 mg)

with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture

in a hydraulic press to form a transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use an FT-IR spectrometer.

Measurement:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the prepared sample in the spectrometer's sample holder.

Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the

signal-to-noise ratio, over a range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

Acid Blue 15. Due to the complexity of the molecule, a combination of one-dimensional (¹H

and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments is necessary for a

comprehensive structural elucidation.

Table 4: Predicted ¹H NMR Chemical Shift Ranges for Acid Blue 15
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Proton Type Predicted Chemical Shift (δ, ppm)

Aromatic Protons 6.5 - 8.0

Methylene Protons (N-CH₂-Ar) 4.0 - 5.0

Methylene Protons (N-CH₂-CH₃) 3.0 - 3.5

Methyl Protons (N-CH₂-CH₃) 1.0 - 1.5

Methyl Protons (Ar-CH₃) 2.0 - 2.5

Table 5: Predicted ¹³C NMR Chemical Shift Ranges for Acid Blue 15

Carbon Type Predicted Chemical Shift (δ, ppm)

Aromatic Carbons 110 - 150

Central Methane Carbon ~170

Methylene Carbons (N-CH₂-Ar) 50 - 60

Methylene Carbons (N-CH₂-CH₃) 40 - 50

Methyl Carbons (N-CH₂-CH₃) 10 - 15

Methyl Carbons (Ar-CH₃) 15 - 25

Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of Acid Blue 15 is as follows:

Sample Preparation: Dissolve 10-20 mg of Acid Blue 15 in a suitable deuterated solvent

(e.g., DMSO-d₆, D₂O). The choice of solvent is critical to ensure good solubility and minimize

signal overlap with the analyte peaks.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.
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Acquire a standard one-dimensional ¹H NMR spectrum.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required

compared to ¹H NMR due to the lower natural abundance of ¹³C.

2D NMR Acquisition (Optional but Recommended):

Perform 2D NMR experiments such as COSY (to identify ¹H-¹H couplings) and HSQC (to

correlate directly bonded ¹H and ¹³C atoms) to aid in the complete assignment of the

spectra.

Data Processing and Analysis: Process the raw data (Fourier transformation, phase

correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical

shifts for both ¹H and ¹³C spectra with the aid of 2D correlation data.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of Acid Blue 15.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Properties of Acid Blue 15: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585269#spectroscopic-properties-of-acid-blue-15-
uv-vis-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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